3-(3,5-Dimethyl-pyrazol-1-yl)-propionic acid (5-bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

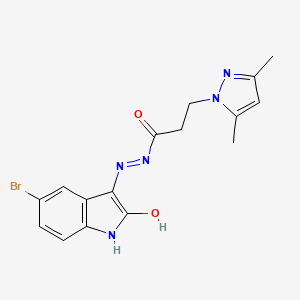

This compound integrates a pyrazole ring (3,5-dimethyl-substituted) connected via a propionic acid linker to a hydrazide group, which is further conjugated to a 5-bromo-2-oxoindole moiety. The hydrazide linkage introduces hydrogen-bonding capacity, affecting solubility and metabolic stability compared to ester or amide analogs .

Biological Activity

3-(3,5-Dimethyl-pyrazol-1-yl)-propionic acid (5-bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, including this compound, are known for their diverse pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects.

Chemical Structure

The molecular formula of the compound is C14H14BrN3O2 with a molecular weight of approximately 336.18 g/mol. The structure consists of a pyrazole ring connected to a propionic acid moiety and an indole-derived hydrazide.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities:

- Antibacterial Activity : Pyrazoles have shown effectiveness against various bacterial strains. For instance, compounds derived from pyrazoles demonstrated significant antibacterial properties in studies comparing their efficacy to standard antibiotics .

- Anticancer Properties : Certain pyrazole derivatives have been evaluated for their anticancer potential. They have been found to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : Pyrazole compounds are also recognized for their anti-inflammatory activities, which may be attributed to their ability to inhibit cyclooxygenase enzymes (COX) and other inflammatory mediators .

Table 1: Summary of Biological Activities

Case Studies

- Antibacterial Evaluation : A study assessed the antibacterial efficacy of various pyrazole derivatives, including those similar to 3-(3,5-Dimethyl-pyrazol-1-yl)-propionic acid. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .

- Anticancer Activity : In vitro studies demonstrated that the compound significantly inhibited the growth of several cancer cell lines. Mechanistic studies revealed that it induced apoptosis via the mitochondrial pathway and inhibited key signaling pathways involved in cancer progression .

- Anti-inflammatory Mechanism : Research has shown that compounds containing the pyrazole scaffold can effectively reduce inflammatory responses in animal models by downregulating pro-inflammatory cytokines and inhibiting COX activity .

Scientific Research Applications

Anticancer Properties

The compound has shown promise in anticancer research. In a study evaluating the antiproliferative effects against various tumor cell lines, derivatives of pyrazole compounds exhibited significant inhibition of cell growth. A specific derivative of 3-(3,5-Dimethyl-pyrazol-1-yl)-propionic acid was tested and demonstrated high efficacy against human cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapies .

Anti-inflammatory Activity

Research indicates that pyrazole derivatives possess anti-inflammatory properties. A study highlighted the synthesis of several substituted pyrazoles, including the hydrazide derivative discussed here. These compounds were evaluated for their ability to inhibit inflammatory responses in vitro. Results showed that they could reduce the production of pro-inflammatory cytokines significantly, outperforming standard anti-inflammatory drugs like diclofenac sodium .

Antimicrobial Effects

The compound has also been investigated for its antimicrobial activity. In a series of experiments, it was found to exhibit significant antibacterial and antifungal properties. The structure-activity relationship (SAR) studies indicated that modifications in the pyrazole ring could enhance its antimicrobial efficacy. This suggests potential applications in developing new antimicrobial agents .

| Activity | Efficacy | Reference |

|---|---|---|

| Anticancer | High efficacy against tumor cells | |

| Anti-inflammatory | Significant reduction in cytokines | |

| Antimicrobial | Effective against bacteria and fungi |

Synthesis of Heterocycles

The compound serves as a building block in synthesizing more complex heterocyclic structures. Its ability to undergo cyclization reactions makes it valuable in producing various pharmaceutical intermediates. For instance, it can be utilized to synthesize spiroindole-thiazepines through one-pot reactions under mild conditions, yielding high product purity and yield .

Green Chemistry Initiatives

Recent advancements have focused on using green solvents for synthesizing compounds like 3-(3,5-Dimethyl-pyrazol-1-yl)-propionic acid hydrazide. Utilizing environmentally friendly solvents not only enhances reaction efficiency but also aligns with sustainable practices in chemical manufacturing .

Case Study 1: Anticancer Activity

In a controlled study, researchers synthesized various derivatives of the compound and tested them against different cancer cell lines. The results indicated that specific substitutions on the pyrazole ring significantly enhanced anticancer activity, with some compounds exhibiting IC50 values lower than those of established chemotherapeutics.

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanism revealed that the compound inhibited NF-kB signaling pathways, leading to reduced expression of inflammatory markers in macrophages. This finding supports its potential use as a therapeutic agent in treating inflammatory diseases.

Chemical Reactions Analysis

Pyrazole Ring Formation

Pyrazoles are commonly synthesized via cycloaddition or condensation reactions. Relevant methods include:

-

1,3-Dipolar cycloaddition : Diazomethane reacts with α,β-unsaturated ketones (e.g., 3-(3-arylallylidene)chromanone) to form pyrazolines, which rearrange into pyrazoles (Scheme 10 in ).

-

Hydrazine condensation : Hydrazines react with α,β-unsaturated ketones or carbonyl compounds to form pyrazoles (e.g., 3-(3-aryl-1H-pyrazol-5-yl)chromones in ).

| Reaction Mechanism | Reagents | Key Products |

|---|---|---|

| Cycloaddition | Diazomethane | Spiro(1-pyrazolines-3′,3-chromanones) |

| Condensation | Hydrazine hydrate, DMF | 3-(3-aryl-1H-pyrazol-5-yl)chromones |

Linking Propionic Acid to Pyrazole

The propionic acid moiety in the target compound likely originates from carboxylic acid derivatives reacting with pyrazole precursors. For example:

-

Hydrazide formation from carboxylic acids : In , 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is a structurally similar compound, where the pyrazole is directly attached to the propionic acid chain. This suggests that the target compound’s pyrazole could be synthesized via condensation of a carboxylic acid derivative (e.g., acid chloride) with a pyrazole-forming precursor.

Analytical Characterization

While specific data for the target compound is unavailable, analogous compounds provide insights into expected analytical features:

-

Melting Points : Hydrazide derivatives often exhibit high melting points (e.g., 15c in has a m.p. of 205–207°C).

-

Spectroscopy :

| Property | Value | Source |

|---|---|---|

| Melting Point | 205–207°C | |

| FT-IR (NH) | 3187 cm⁻¹ | |

| FT-IR (C=O) | 1749 cm⁻¹ |

Biological Activity (Inferred)

While direct data for the target compound is absent, pyrazole-hydrazide hybrids often exhibit antimicrobial or anticancer activity. For example, compounds in showed selective inhibition of phosphodiesterase IV and anticancer activity against human cell lines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(3,5-dimethyl-pyrazol-1-yl)-propionic acid derivatives, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via hydrazide coupling reactions. A typical procedure involves refluxing equimolar amounts of 3,5-dimethylpyrazole-propionic acid hydrazide and 5-bromo-2-oxo-indole derivatives in ethanol for 12–24 hours, monitored by TLC (e.g., chloroform/methanol 9:1). Recrystallization from ethanol or chloroform/methanol mixtures yields purified products . Optimization may involve adjusting stoichiometry, solvent polarity, or temperature to improve yield .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be analyzed?

- Methodological Answer :

- FT-IR : Confirm the presence of C=O (1700–1680 cm⁻¹), N-H (3400–3200 cm⁻¹), and C-Br (600–500 cm⁻¹) stretches .

- ¹H/¹³C NMR : Identify pyrazole protons (δ 6.0–6.5 ppm), indole NH (δ 10.5–11.0 ppm), and propionic acid methylene groups (δ 2.5–3.5 ppm). ¹³C signals for carbonyl groups (δ 165–175 ppm) and brominated indole carbons (δ 110–120 ppm) are critical .

- Mass Spectrometry : Validate molecular ion peaks and fragmentation patterns consistent with the hydrazide backbone .

Q. How should researchers handle stability issues during storage of this compound?

- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Stability studies suggest decomposition occurs above 40°C or in humid conditions, requiring periodic purity checks via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles be applied to optimize the synthesis of this compound for scalability?

- Methodological Answer : Use response surface methodology (RSM) to model variables like temperature, solvent ratio, and catalyst loading. For example, a central composite design (CCD) can identify optimal conditions for maximizing yield while minimizing byproducts. Flow chemistry systems (e.g., microreactors) may enhance reproducibility and reduce reaction times .

Q. What strategies resolve contradictions in biological activity data, such as inconsistent enzyme inhibition results?

- Methodological Answer :

- Dose-Response Analysis : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.

- Assay Validation : Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity.

- Structural Analog Comparison : Compare with analogs (e.g., 3,5-difluorophenyl-pyrazole derivatives) to isolate substituent effects. Contradictions may arise from differences in cell permeability or off-target interactions .

Q. How can computational methods predict the compound’s binding affinity to target proteins, and what experimental validation is required?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., kinase domains). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd). Mutagenesis studies can confirm critical binding residues .

Q. What advanced techniques address spectral overlap in NMR analysis of complex mixtures containing this compound?

- Methodological Answer : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. Deuterated solvents (DMSO-d₆ or CDCl₃) and high-field instruments (≥400 MHz) improve resolution. For mixtures, diffusion-ordered spectroscopy (DOSY) can separate signals based on molecular size .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitutions

Table 1: Structural Comparison

Key Observations :

- Heterocycle Diversity : Replacing pyrazole with imidazole (e.g., ) introduces bulkier aromatic substituents (diphenyl), likely enhancing hydrophobic interactions but reducing solubility.

- Substituent Effects : Chloro substituents on pyrazole (e.g., ) may increase electrophilicity compared to dimethyl groups in the target compound, altering reactivity in biological systems.

- Indole Modifications : Bromination at the 5-position (target compound and ) is associated with enhanced DNA intercalation or kinase inhibition, as seen in isatin derivatives .

Table 2: Activity and Metabolic Profiles

Key Observations :

- Brominated Indole: The 5-bromo substitution aligns with isatin-derived anticancer agents (e.g., Walker carcinoma-256 inhibition ), suggesting a shared mechanism of action.

Physicochemical Properties

Table 3: Physicochemical Comparison

Key Observations :

Properties

Molecular Formula |

C16H16BrN5O2 |

|---|---|

Molecular Weight |

390.23 g/mol |

IUPAC Name |

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-(3,5-dimethylpyrazol-1-yl)propanamide |

InChI |

InChI=1S/C16H16BrN5O2/c1-9-7-10(2)22(21-9)6-5-14(23)19-20-15-12-8-11(17)3-4-13(12)18-16(15)24/h3-4,7-8,18,24H,5-6H2,1-2H3 |

InChI Key |

DGGCLIZYLJYSHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1CCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O)C |

solubility |

4.2 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.